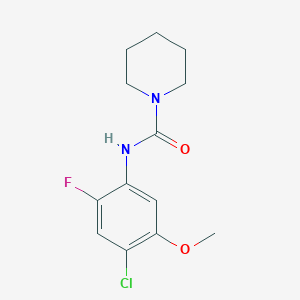
N-(4-Chloro-2-fluoro-5-methoxyphenyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chloro-2-fluoro-5-methoxyphenyl)piperidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a piperidine ring attached to a carboxamide group, with a substituted phenyl ring containing chloro, fluoro, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-2-fluoro-5-methoxyphenyl)piperidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the substituted phenyl ring: The starting material, 4-chloro-2-fluoro-5-methoxybenzene, undergoes nitration followed by reduction to introduce the amino group.
Coupling with piperidine: The amino-substituted phenyl ring is then coupled with piperidine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of the carboxamide group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-2-fluoro-5-methoxyphenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while the piperidine ring can undergo reduction to form secondary amines.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMSO or DMF.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary amines.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
N-(4-Chloro-2-fluoro-5-methoxyphenyl)piperidine-1-carboxamide has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new therapeutic agents targeting specific receptors or enzymes.
Organic Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules and natural products.
Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-(4-Chloro-2-fluoro-5-methoxyphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the piperidine ring and the substituted phenyl ring allows for binding to active sites, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chloro-2-fluoro-5-methoxyphenyl)piperidine-1-carboxamide: can be compared with other substituted piperidine derivatives, such as:
Uniqueness
The unique combination of chloro, fluoro, and methoxy substituents on the phenyl ring, along with the piperidine carboxamide structure, imparts specific chemical properties that differentiate it from other similar compounds. These properties include enhanced binding affinity to certain biological targets and distinct reactivity patterns in organic synthesis.
Properties
CAS No. |
89915-67-3 |
|---|---|
Molecular Formula |
C13H16ClFN2O2 |
Molecular Weight |
286.73 g/mol |
IUPAC Name |
N-(4-chloro-2-fluoro-5-methoxyphenyl)piperidine-1-carboxamide |
InChI |
InChI=1S/C13H16ClFN2O2/c1-19-12-8-11(10(15)7-9(12)14)16-13(18)17-5-3-2-4-6-17/h7-8H,2-6H2,1H3,(H,16,18) |
InChI Key |
AYQDLRSTEDBZAN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)NC(=O)N2CCCCC2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















